molecular formula C11H22N2 B1612393 2-(Piperidin-3-yl)azepane CAS No. 912771-29-0

2-(Piperidin-3-yl)azepane

Cat. No.: B1612393
CAS No.: 912771-29-0
M. Wt: 182.31 g/mol
InChI Key: NILYFVLXUNTUTG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)azepane is an organic compound that features a seven-membered azepane ring fused with a six-membered piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a suitable azepane precursor can yield the desired compound. The reaction typically requires the use of catalysts such as rhodium or iridium complexes to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of microwave irradiation and other advanced techniques can also be employed to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)azepane involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Azepane: A seven-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness

2-(Piperidin-3-yl)azepane is unique due to its fused ring structure, which combines the properties of both piperidine and azepane. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-piperidin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILYFVLXUNTUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587567
Record name 2-(Piperidin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-29-0
Record name 2-(Piperidin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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